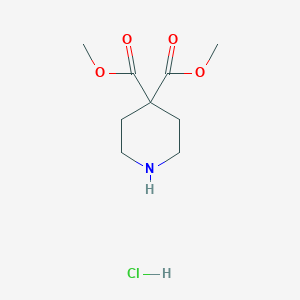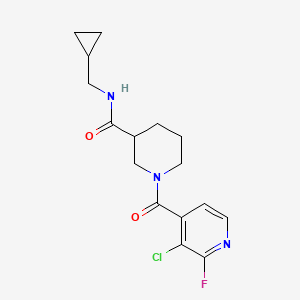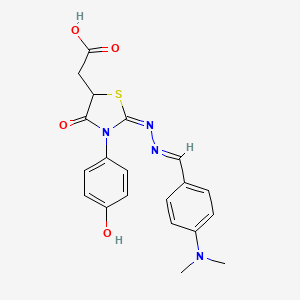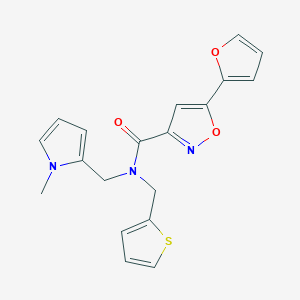
5-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide" incorporates several heterocyclic components such as furan, pyrrole, thiophene, and isoxazole, which are known for their potential in pharmaceutical applications. The presence of these moieties suggests that the compound could exhibit interesting biological activities, possibly including antiallergic properties as seen in similar structures .
Synthesis Analysis
The synthesis of compounds with similar structures has been reported, where the combination of different heterocyclic rings like furan, pyrrole, and thiophene has been achieved through various synthetic routes. For instance, compounds with thiophene and furan rings have been synthesized from carboxylic acid derivatives, indicating that a multi-step synthesis involving the formation of amide bonds and the introduction of heterocycles could be employed for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as IR and NMR spectroscopy, which are essential for confirming the identity of the synthesized compounds. The presence of distinct heterocyclic rings in the compound of interest would likely result in a complex spectrum, with characteristic peaks corresponding to each heterocycle .
Chemical Reactions Analysis
Compounds containing furan and thiophene rings can undergo various chemical reactions. For example, the reactivity of furan derivatives with bases has been studied, leading to the formation of different products depending on the reaction conditions and the nature of the base used . This suggests that the compound may also exhibit diverse reactivity patterns, which could be exploited for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of electron-rich heteroatoms like oxygen, nitrogen, and sulfur in the rings of the compound can affect its polarity, solubility, and potential interactions with biological targets. The solid-state structure and intermolecular interactions can be explored using techniques such as X-ray powder diffraction, complemented by theoretical analyses like DFT studies .
Wissenschaftliche Forschungsanwendungen
Antiprotozoal Agents Research involving compounds similar to 5-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide has demonstrated significant applications in antiprotozoal therapy. For instance, certain dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to the compound , have shown strong DNA affinities and considerable in vitro and in vivo activity against Trypanosoma brucei rhodesiense, responsible for African sleeping sickness, and Plasmodium falciparum, the causative agent of malaria (Ismail et al., 2004).
Antimicrobial Activity Compounds analogous to 5-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide have been explored for their antimicrobial properties. For example, some chitosan Schiff bases, integrated with heteroaryl pyrazole derivatives containing thiophene and furan units, have demonstrated notable antimicrobial activity against a range of bacteria and fungi, including Escherichia coli and Candida albican (Hamed et al., 2020).
Antiallergic Agents Research on thiophene-, pyrrole-, furan-, and benzenecarboxamidotetrazoles, which share structural similarities with the compound of interest, suggests potential applications as antiallergy agents. Some of these compounds have been found to inhibit the release of histamine from human basophils, indicating their potential in treating allergic reactions (Mullican et al., 1991).
Fungicidal Applications Certain aromatic heterocyclic carboxamides, similar in structure to the compound , have been synthesized and assessed for their fungicidal activity. These compounds have shown high activity against gray mold, a common agricultural pathogen, offering a potential application in crop protection (Banba et al., 2013).
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-21-8-2-5-14(21)12-22(13-15-6-4-10-26-15)19(23)16-11-18(25-20-16)17-7-3-9-24-17/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSCXVFLFNRJFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2547812.png)
![4,4,5,5-Tetramethyl-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1,3,2-dioxaborolane](/img/structure/B2547813.png)
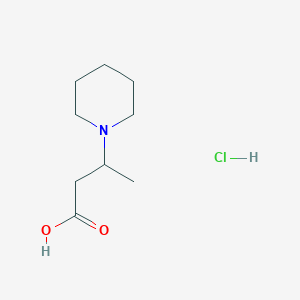
![N,N-dimethyl-3-oxo-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide](/img/structure/B2547816.png)
![methyl 1-{[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2547820.png)
![3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(furan-2-ylmethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2547823.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B2547824.png)


